Ethyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate
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Overview
Description
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by esterification. One common method includes the reaction of 4-hydroxyphenylacetic acid with ethyl chloroformate in the presence of a base to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc protecting group.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives after Boc removal.
Scientific Research Applications
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate has several applications in scientific research:
Biology: Utilized in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and peptide-based therapeutics.
Mechanism of Action
The mechanism of action of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc group protects the amino functionality during synthetic transformations, allowing for selective reactions at other sites of the molecule. Upon removal of the Boc group, the free amine can participate in further reactions, such as forming peptide bonds in peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in structure but with a methyl ester instead of an ethyl ester.
tert-Butyloxycarbonyl-protected amino acids: A broad class of compounds where the Boc group protects the amino functionality.
Uniqueness
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate is unique due to the presence of both the Boc-protected amino group and the hydroxyphenyl group, which confer distinct reactivity and versatility in synthetic applications. Its structure allows for selective modifications and its use as an intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
ethyl 3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-5-21-14(19)13(17-15(20)22-16(2,3)4)10-11-6-8-12(18)9-7-11/h6-9,13,18H,5,10H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYTXJUGUROLJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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